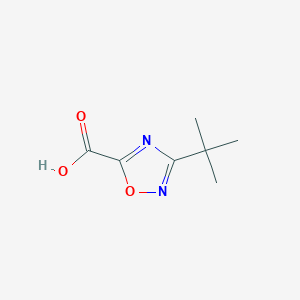![molecular formula C18H19N3O2S B2943203 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide CAS No. 2034460-07-4](/img/structure/B2943203.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide is a synthetic compound that has drawn interest due to its unique molecular structure and potential applications in various fields. This compound, characterized by its fused pyrrolo-pyridine ring system, exhibits interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available reagents such as 2-(methylthio)benzoic acid and 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine.
Key Steps
Amidation: : The 2-(methylthio)benzoic acid is first converted to an activated ester or acid chloride.
Coupling Reaction: : This activated intermediate is then coupled with 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6-amine under controlled conditions to form the amide bond.
Purification: : The final product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to enhance yield and purity, including:
High-throughput reactors: : For scaling up the amidation and coupling reactions.
Automated purification systems: : For efficient and consistent product isolation.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially targeting the thioether group, converting it to a sulfoxide or sulfone.
Reduction: : Reduction reactions might involve the amide group, possibly converting it to an amine.
Substitution: : Substitution reactions could occur at the aromatic rings or the pyrrolo-pyridine core.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: : Various halogenating agents, electrophiles for electrophilic aromatic substitution.
Major Products Formed
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Formation of primary or secondary amines.
Substitution: : Introduction of new functional groups on the aromatic or pyrrolo-pyridine rings.
科学的研究の応用
Chemistry
Catalysis: : The compound's structure makes it a candidate for use as a ligand in coordination chemistry.
Molecular Probes: : Its unique features allow it to serve as a molecular probe in various chemical analyses.
Biology
Enzyme Inhibition: : Potential as an inhibitor for specific enzymes due to its structural components.
Receptor Binding: : Can be studied for its affinity and interaction with various biological receptors.
Medicine
Drug Development: : Potential application in the development of new therapeutic agents targeting specific diseases.
Biomarker Discovery: : Useful in identifying new biomarkers due to its distinct interactions with biological systems.
Industry
Material Science: : Utilized in the development of new materials with specific desired properties.
Pharmaceutical Synthesis: : Used as an intermediate or starting material for the synthesis of more complex pharmaceutical compounds.
作用機序
The precise mechanism of action involves:
Molecular Targets: : Interaction with specific proteins, enzymes, or receptors within biological systems.
Pathways Involved: : Modulation of signaling pathways, inhibition of enzymatic activity, or altering receptor function.
類似化合物との比較
Similar Compounds
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(phenylthio)benzamide: : Similar structure with a phenylthio group instead of a methylthio group.
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylsulfonyl)benzamide: : Contains a methylsulfonyl group in place of the methylthio group.
Uniqueness
Methylthio Group: : Provides unique chemical reactivity and potential biological activity.
Structural Integrity: : The combination of the fused pyrrolo-pyridine ring system with the methylthio benzamide moiety is distinctive.
By exploring these facets, scientists can better understand the full potential and applications of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide across various domains.
特性
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-20-10-7-13-8-11-21(18(23)16(13)20)12-9-19-17(22)14-5-3-4-6-15(14)24-2/h3-8,10-11H,9,12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFNSXUGIZSUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943120.png)



![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2943126.png)

![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2943128.png)

![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2943131.png)




![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2943143.png)
